molecular formula C10H10FNO2 B14805234 2-Cyclopropoxy-4-fluorobenzamide

2-Cyclopropoxy-4-fluorobenzamide

Cat. No.: B14805234
M. Wt: 195.19 g/mol
InChI Key: RMVVSHZTUKXKIX-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoic acid with cyclopropanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropoxy-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13)

InChI Key

RMVVSHZTUKXKIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)C(=O)N

Origin of Product

United States

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